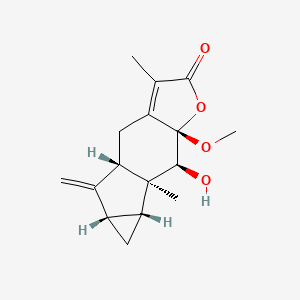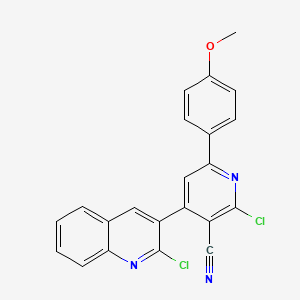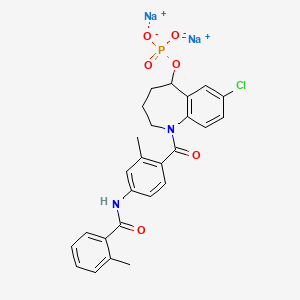
Tolvaptan phosphate ester (sodium)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tolvaptan phosphate ester (sodium) is a prodrug of tolvaptan, formulated as the salt tolvaptan sodium phosphate, for intravenous administration. It is primarily used for the treatment of cardiac edema. Upon administration, tolvaptan phosphate ester (sodium) is converted into the active drug tolvaptan in the human body .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tolvaptan phosphate ester (sodium) involves the esterification of tolvaptan with phosphoric acid, followed by neutralization with sodium hydroxide to form the sodium salt. The reaction conditions typically include controlled temperature and pH to ensure the stability of the compound .
Industrial Production Methods
Industrial production of tolvaptan phosphate ester (sodium) follows a similar synthetic route but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yield and purity. The final product is subjected to rigorous quality control measures to ensure its efficacy and safety .
Analyse Des Réactions Chimiques
Types of Reactions
Tolvaptan phosphate ester (sodium) undergoes several types of chemical reactions, including:
Hydrolysis: The ester bond is hydrolyzed in the body to release the active drug tolvaptan.
Oxidation: Under oxidative conditions, tolvaptan can form various degradation products.
Substitution: The compound can undergo substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions under physiological conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Hydrolysis: Tolvaptan.
Oxidation: Various degradation products.
Substitution: Substituted tolvaptan derivatives.
Applications De Recherche Scientifique
Tolvaptan phosphate ester (sodium) has several scientific research applications:
Mécanisme D'action
Tolvaptan phosphate ester (sodium) acts as a selective and competitive antagonist of the arginine vasopressin receptor 2 (V2R). By blocking V2 receptors in the renal collecting ducts, it prevents the insertion of aquaporins into the cell membrane, thereby inhibiting water reabsorption and promoting water excretion (aquaretic effect) .
Comparaison Avec Des Composés Similaires
Similar Compounds
Conivaptan: Another vasopressin receptor antagonist used for similar indications.
Lixivaptan: A selective V2 receptor antagonist with similar pharmacological properties.
Mozavaptan: Another V2 receptor antagonist used in the treatment of hyponatremia.
Uniqueness
Tolvaptan phosphate ester (sodium) is unique due to its formulation as a prodrug, which allows for intravenous administration and rapid conversion to the active drug tolvaptan in the body. This provides a distinct advantage in clinical settings where oral administration is not feasible .
Propriétés
Formule moléculaire |
C26H24ClN2Na2O6P |
|---|---|
Poids moléculaire |
572.9 g/mol |
Nom IUPAC |
disodium;[7-chloro-1-[2-methyl-4-[(2-methylbenzoyl)amino]benzoyl]-2,3,4,5-tetrahydro-1-benzazepin-5-yl] phosphate |
InChI |
InChI=1S/C26H26ClN2O6P.2Na/c1-16-6-3-4-7-20(16)25(30)28-19-10-11-21(17(2)14-19)26(31)29-13-5-8-24(35-36(32,33)34)22-15-18(27)9-12-23(22)29;;/h3-4,6-7,9-12,14-15,24H,5,8,13H2,1-2H3,(H,28,30)(H2,32,33,34);;/q;2*+1/p-2 |
Clé InChI |
IHNKFKPPZJVMMZ-UHFFFAOYSA-L |
SMILES canonique |
CC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)C(=O)N3CCCC(C4=C3C=CC(=C4)Cl)OP(=O)([O-])[O-])C.[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[Pmp1,Tyr(OEt)2] AVP](/img/structure/B12387419.png)

methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-(2,4-dioxo(2,4,5,6-13C4,1,3-15N2)pyrimidin-1-yl)(2,3,4,5-13C4)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12387423.png)
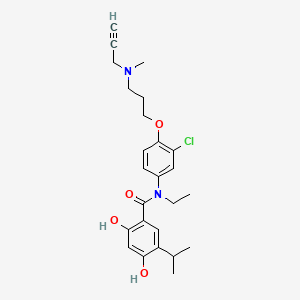
![[(2R,3R,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl phosphono hydrogen phosphate](/img/structure/B12387444.png)
![2-[4-[2-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-amino-6-[[2-[[4-[2-(1H-imidazol-5-yl)ethylamino]-4-oxobutanoyl]amino]acetyl]amino]-1-oxohexan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-6-[[2-[[4-[2-(1H-imidazol-5-yl)ethylamino]-4-oxobutanoyl]amino]acetyl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]-7,10-bis(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid](/img/structure/B12387458.png)
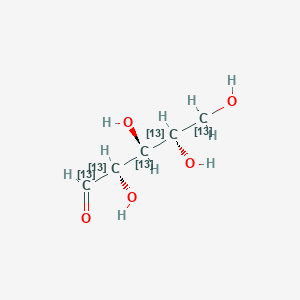
![9-[(2R,4S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-methylpurin-6-one](/img/structure/B12387468.png)
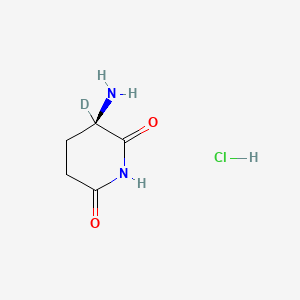
![1-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12387478.png)

![6-[4-[[3-(Hydroxymethyl)-1-methylpyrazole-4-carbonyl]amino]-3-(3,4,5-trifluorophenyl)phenyl]hexanoic acid](/img/structure/B12387489.png)
